molecular formula C11H8FNOS B1179527 nodP protein CAS No. 125752-35-4

nodP protein

Cat. No.: B1179527
CAS No.: 125752-35-4
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Description

The nodP protein is a critical component of the sulfate-activation pathway in Rhizobium meliloti, a nitrogen-fixing symbiont that forms nodules on leguminous plants. NodP functions in conjunction with NodQ to form a multifunctional sulfate-activating complex (SAC). This complex catalyzes the sequential conversion of sulfate (SO₄²⁻) into 3'-phosphoadenosine 5'-phosphosulfate (PAPS), a high-energy sulfate donor essential for synthesizing sulfated Nod factors. These Nod factors are lipochitooligosaccharide signals that mediate host-specific symbiosis with plants like alfalfa .

The SAC activity of NodP and NodQ involves two enzymatic steps:

ATP sulfurylase activity: Converts ATP and SO₄²⁻ into adenosine 5'-phosphosulfate (APS).

APS kinase activity: Phosphorylates APS to generate PAPS .

Notably, the SAC complex in R. meliloti requires GTP for optimal activity, distinguishing it from analogous systems in other bacteria . Genetic studies reveal that nodP and nodQ exist in two copies (nodP1Q1 and nodP2Q2) on separate megaplasmids, with nodP1Q1 playing a more dominant role in symbiosis .

Properties

CAS No.

125752-35-4

Molecular Formula

C11H8FNOS

Synonyms

nodP protein

Origin of Product

United States

Comparison with Similar Compounds

Sequence Homology and Structural Features

NodP and NodQ share homology with sulfate-activating proteins across bacterial species, but key differences exist:

Protein System Organism Sequence Homology to NodP/Q Key Structural Features
NodP-NodQ complex Rhizobium meliloti Self-homologous GTP-binding motifs in NodQ; APS/PAPS synthesis
CysD-CysN-CysC system Escherichia coli 30–40% identity to NodQ CysN (ATP sulfurylase), CysC (APS kinase)
NodP-Q homologs Bacillus thuringiensis Lower homology (20–25%) Divergent regulatory domains; no GTP dependence
  • GTP-binding motifs: NodQ contains conserved regions homologous to E. coli CysN, including GTP-binding domains critical for SAC activity .
  • Epitope similarity: NodQ shares epitopes with E. coli CysC, yet functional divergence is evident, as NodQ cannot fully complement CysC mutants without high expression levels .
Functional Similarities and Differences

Shared Functions :

  • ATP sulfurylase and APS kinase activities: Both NodP-Q and E. coli CysD-CysN-CysC systems activate sulfate for cysteine biosynthesis .
  • PAPS synthesis : PAPS is a universal sulfation cofactor in bacteria, plants, and mammals .

Divergent Roles :

  • Symbiosis-specific PAPS channeling: In R. meliloti, PAPS is preferentially channeled to Nod factor sulfation rather than cysteine biosynthesis, unlike in E. coli .
  • GTP dependence : SAC activity in R. meliloti requires GTP, whereas E. coli Cys system relies solely on ATP .
Enzymatic Activities and Metabolic Roles
Metric NodP-NodQ (R. meliloti) CysD-CysN-CysC (E. coli)
Primary product PAPS (no free APS) APS and PAPS
Cofactor requirement GTP + ATP ATP only
Subcellular role Nod factor sulfation Cysteine biosynthesis
  • Product specificity : The R. meliloti SAC produces PAPS almost exclusively, whereas E. coli systems accumulate detectable APS .
  • Kinetic efficiency: NodP-Q exhibits higher APS kinase activity compared to CysC, enabling rapid PAPS synthesis for symbiosis .
Genetic and Complementation Studies
  • Complementation in E. coli: NodQ can partially rescue cysC (APS kinase) mutants but only when overexpressed, suggesting functional overlap but divergent regulation .
  • Dual nodPQ copies in R. meliloti: nodP1Q1 (pSym-a plasmid): Essential for symbiosis; deletion causes severe nodulation defects. nodP2Q2 (pSym-b plasmid): Supports basal sulfate activation but is dispensable for symbiosis .
  • Third locus (saa): Compensates for nodPQ deletions in R. meliloti, indicating metabolic redundancy .
Regulatory Mechanisms and Cofactor Requirements
  • GTP activation: GTP enhances SAC activity in R. meliloti by stabilizing the NodP-Q complex, a feature absent in E. coli homologs .
  • Metabolic channeling: PAPS is directly transferred to Nod factor sulfotransferases, minimizing intermediate release and optimizing efficiency .

Q & A

Basic Research Question

  • ATP sulfurylase activity : Measure pyrophosphate release via colorimetric molybdate-based assays.
  • APS kinase activity : Track PAPS formation using radiolabeled ³⁵S-sulfate and thin-layer chromatography.
  • GTP dependency : Titrate GTP concentrations in reactions and monitor rate enhancements using stopped-flow spectroscopy .

What systems biology approaches are appropriate for modeling the metabolic flux through nodP-mediated pathways under symbiotic versus free-living conditions?

Advanced Research Question
Constraint-based metabolic modeling (e.g., flux balance analysis) integrated with transcriptomic data from bacteroids vs. free-living cultures identifies condition-specific pathway utilization. Isotope tracing (¹³C/¹⁵N-labeled sulfate) coupled with LC-MS quantifies metabolite flux. Dual RNA-seq of plant and bacteria during nodulation reveals cross-kingdom regulatory interplay .

How does GTP binding influence the kinetic parameters of the nodP-nodQ complex, and what experimental controls are required to confirm this regulation?

Basic Research Question
GTP increases Vmax of PAPS synthesis by stabilizing the nodP-nodQ complex. Experimental controls include:

  • Using GTP analogs (e.g., GDPβS) to test specificity.
  • Conducting GTPase assays to rule out hydrolysis-driven effects.
  • Comparing kinetics in GTP-deficient mutants (e.g., nodQ G-domain deletions) .

What orthogonal validation methods are critical when using heterologous expression systems (e.g., E. coli) to study nodP function, given potential post-translational modification differences?

Advanced Research Question

  • Activity validation : Compare enzymatic rates between native R. meliloti extracts and recombinant systems.
  • Post-translational modification (PTM) analysis : Use mass spectrometry to detect phosphorylation or acetylation in native vs. heterologous contexts.
  • Genetic complementation : Test if heterologously expressed nodP/nodQ restores symbiosis in R. meliloti mutants .

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